3-Chloro-2-fluorobenzylmethylsulfone
Description
3-Chloro-2-fluorobenzylmethylsulfone is a sulfone derivative featuring a benzyl backbone substituted with chlorine (at the 3-position), fluorine (at the 2-position), and a methylsulfone group. Sulfones are valued for their polar, electron-withdrawing properties, which enhance metabolic stability and reactivity in cross-coupling reactions. The chloro and fluoro substituents likely contribute to steric and electronic effects, influencing its interaction with biological targets or synthetic intermediates.
Properties
IUPAC Name |
1-chloro-2-fluoro-3-(methylsulfonylmethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2S/c1-13(11,12)5-6-3-2-4-7(9)8(6)10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXKBOQQVUGJBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=C(C(=CC=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Chloro-2-fluorobenzylmethylsulfone typically involves the reaction of 3-chloro-2-fluorobenzyl chloride with sodium methylsulfinate under appropriate conditions . The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the sulfone group. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-Chloro-2-fluorobenzylmethylsulfone undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfone group to sulfides or thiols, depending on the reducing agent used.
Common reagents and conditions used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions include various substituted benzenes and sulfonic acid derivatives.
Scientific Research Applications
3-Chloro-2-fluorobenzylmethylsulfone is used in various scientific research applications, including:
Biology: Researchers use this compound to study enzyme interactions and metabolic pathways involving sulfone groups.
Medicine: While not used therapeutically, it is valuable in medicinal chemistry research for developing potential drug candidates.
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluorobenzylmethylsulfone involves its interaction with various molecular targets, primarily through its sulfone group. The sulfone group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring and making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to achieve specific transformations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The position and nature of substituents significantly alter physical and chemical behaviors. For example:
- 3-Chloro-2-fluorobenzoic acid (MW 174.56 g/mol, mp 117°C) exhibits high polarity and hydrogen-bonding capacity due to the carboxylic acid group, leading to elevated melting points compared to non-acidic analogs .
- 3-Chlorobenzonitrile (MW 137.57 g/mol, mp 70°C) and 4-Chlorobenzonitrile (MW 137.57 g/mol, mp 70°C) have lower melting points, reflecting reduced intermolecular forces compared to sulfones or carboxylic acids .
- 3-Chloro-2-fluorobenzylmethylsulfone is expected to have a higher melting point than benzonitriles due to the polar sulfone group but lower than carboxylic acids, assuming similar molecular weights.
Sulfonyl Group Comparisons
Sulfonyl-containing compounds like 3-(3-Chlorophenylsulfonyl)-2,5,7-trimethyl-1-benzofuran (from ) demonstrate how substituents influence crystal packing and stability. The study highlights that chloro and fluoro groups at the 3-position of the phenylsulfonyl moiety affect molecular conformation and van der Waals interactions, which could parallel trends in this compound’s solid-state behavior .
Table 1: Comparative Physicochemical Data of Selected Compounds
†Calculated based on structural analogy. ‡Estimated based on sulfone analogs.
Biological Activity
3-Chloro-2-fluorobenzylmethylsulfone is a sulfone compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to synthesize existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C8H8ClFOS
- Molecular Weight : 222.66 g/mol
- Functional Groups : Sulfone group (-SO2-), chloro group (-Cl), and fluoro group (-F)
The presence of these functional groups contributes to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown effective inhibition of growth for both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 20 | 64 µg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in cancer cells, particularly in breast and lung cancer models.
Case Study: Breast Cancer Cell Line (MCF-7)
In a study involving the MCF-7 breast cancer cell line, treatment with varying concentrations of the compound resulted in:
- IC50 Value : 25 µg/mL
- Mechanism of Action : Induction of apoptosis via the mitochondrial pathway, leading to increased levels of cytochrome c in the cytosol.
The following table summarizes the effects observed:
| Concentration (µg/mL) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 85 | 15 |
| 25 | 60 | 40 |
| 50 | 30 | 70 |
The mechanism by which this compound exerts its biological effects appears to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest at the G2/M phase, preventing further proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, contributing to apoptosis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
